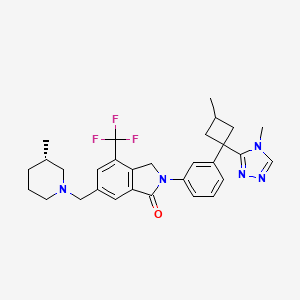![molecular formula C22H26F2N4O2 B10856549 N-[(2S)-2-amino-2-methylbutyl]-8-[(2,6-difluorophenyl)methoxy]-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B10856549.png)
N-[(2S)-2-amino-2-methylbutyl]-8-[(2,6-difluorophenyl)methoxy]-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BAY-747 involves a series of chemical reactions starting from imidazo[1,2-a]pyridine derivatives. The key steps include the formation of ethyl 8-(cyclobutylmethoxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate, which is then subjected to further reactions to yield the final product . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of BAY-747 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
BAY-747 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve controlled temperatures, pH levels, and solvent environments to ensure optimal reaction rates and product yields .
Major Products
The major products formed from these reactions include various derivatives of BAY-747, which are often used for further research and development in therapeutic applications .
Scientific Research Applications
BAY-747 has a wide range of scientific research applications:
Mechanism of Action
BAY-747 exerts its effects by stimulating soluble guanylate cyclase, an enzyme that catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate . This process is crucial for various physiological functions, including vasodilation and muscle function . The molecular targets of BAY-747 include the heme-nitric oxide binding domain of soluble guanylate cyclase, which facilitates the production of cyclic guanosine monophosphate .
Comparison with Similar Compounds
Similar Compounds
Riociguat: Another soluble guanylate cyclase stimulator used to treat pulmonary hypertension.
Vericiguat: Used for chronic heart failure.
Runcaciguat: Investigated for its potential to enhance memory and cognitive function.
Uniqueness of BAY-747
BAY-747 stands out due to its high potency, excellent pharmacokinetic profile, and ability to penetrate the brain . These properties make it a versatile compound for various therapeutic applications, particularly in conditions where other soluble guanylate cyclase stimulators may not be as effective .
Properties
Molecular Formula |
C22H26F2N4O2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[(2S)-2-amino-2-methylbutyl]-8-[(2,6-difluorophenyl)methoxy]-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H26F2N4O2/c1-5-22(4,25)12-26-21(29)19-14(3)27-20-18(9-13(2)10-28(19)20)30-11-15-16(23)7-6-8-17(15)24/h6-10H,5,11-12,25H2,1-4H3,(H,26,29)/t22-/m0/s1 |
InChI Key |
MITNUFZPBQIMAT-QFIPXVFZSA-N |
Isomeric SMILES |
CC[C@@](C)(CNC(=O)C1=C(N=C2N1C=C(C=C2OCC3=C(C=CC=C3F)F)C)C)N |
Canonical SMILES |
CCC(C)(CNC(=O)C1=C(N=C2N1C=C(C=C2OCC3=C(C=CC=C3F)F)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-1-(methylsulfonyl)-2-piperidinecarboxamide](/img/structure/B10856469.png)
![2-(5-chloro-2,4-dimethoxyphenyl)-7-(4-dimethoxyphosphorylpiperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B10856485.png)
![N-cyclopropyl-3-[4-[(2,4-difluorophenyl)methyl]piperidin-1-yl]-5-methylpyrido[3,4-b]pyrazin-2-amine](/img/structure/B10856497.png)

![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B10856510.png)
![4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-[(2-methoxypyridine-3-carbonyl)amino]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B10856513.png)
![3-((1R,5S,9S)-2-Phenethyl-9-vinyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856515.png)
![3-((1S,5R,9R)-9-(2-Hydroxyethyl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856516.png)
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride](/img/structure/B10856517.png)
![ethyl 4-[3-(4-fluorophenyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]-4-methylpiperidine-1-carboxylate](/img/structure/B10856524.png)
![3-((1R,5S,9S)-2-Phenethyl-9-((Z)-prop-1-en-1-yl)-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856526.png)
![(S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B10856538.png)
![(2S)-2-Amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B10856546.png)

